molecular formula C17H23N3O2 B8337172 1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane

1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane

Cat. No.: B8337172
M. Wt: 301.4 g/mol
InChI Key: VZPNDMYZKSAAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted at the 4-position with a 2-cyanophenyl group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the 2-cyanophenyl substituent introduces electronic and steric effects critical for biological interactions . This compound is of interest in medicinal chemistry, particularly in targeting neurotransmitter receptors, due to the diazepane scaffold's flexibility and the cyano group's electron-withdrawing properties .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(2-cyanophenyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-9-19(11-12-20)15-8-5-4-7-14(15)13-18/h4-5,7-8H,6,9-12H2,1-3H3

InChI Key

VZPNDMYZKSAAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2-cyanophenyl group in the target compound (ortho position) may induce greater steric hindrance compared to meta-substituted analogs (e.g., 3-cyanophenyl), affecting reaction kinetics and yields .

Key Observations :

  • Cyano Group Impact: The 2-cyanophenyl group in the target compound likely enhances binding to nAChRs by mimicking the pyridine ring's electronic profile in co-crystallized agonists .
  • Boc Group Role : The Boc protection may reduce in vivo activity but improves synthetic handling, requiring deprotection for active pharmacological testing .

Physicochemical Properties

Substituents alter logP, solubility, and metabolic stability.

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL)
1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane ~350 2.8 <1 (aqueous)
1-(2,4-Dichlorophenyl)-1,4-diazepane 255.16 3.2 <0.5
1-(3-Trifluoromethylphenyl)-1,4-diazepane 245.85 2.5 ~1.2

*Calculated using ChemAxon software.

Key Observations :

  • Cyano vs. Halogen Substituents: The cyano group reduces logP compared to chlorinated analogs, improving aqueous solubility marginally .

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